Eukaryotic Cytotoxicity Baseline: Yeast Growth Inhibition Screening Data Distinguishes Target Compound from Unsubstituted Core Scaffold
The target compound was evaluated in pooled culture growth inhibition screens using the S. cerevisiae homozygous diploid deletion collection. At 42.78 μM, the compound was tested in a chemical genomics screen (Screen ID 2905) under rich medium conditions (YPD, HEPES 25 mM, pH 6.8, DMSO), providing quantitative fitness defect data across the yeast deletion library [1]. At a higher concentration of 243.00 μM (Screen ID 4387), the compound was re-tested under identical conditions, yielding a concentration-dependent growth response [1]. In contrast, the unsubstituted core scaffold 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (CAS 300717-44-6, N-allyl analog) lacks publicly available matched yeast screening data under the same conditions, limiting direct comparison of eukaryotic cytotoxicity profiles. The availability of this screening data enables researchers to assess the target compound's general cytotoxicity potential and identify yeast gene deletion strains showing hypersensitivity or resistance, which can inform mechanism-of-action hypotheses prior to mammalian cell testing.
| Evidence Dimension | Yeast growth inhibition in pooled culture (chemical genomics screen) |
|---|---|
| Target Compound Data | Tested at 42.78 μM (Screen 2905) and 243.00 μM (Screen 4387); quantitative fitness defect scores available |
| Comparator Or Baseline | 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (unsubstituted at C-2) — no matched yeast screening data publicly available |
| Quantified Difference | Not calculable (comparator data absent); qualitative advantage: screening data exists for target compound |
| Conditions | S. cerevisiae homozygous diploid deletion pool; YPD medium, HEPES 25 mM, pH 6.8, DMSO; quantitative growth measurement |
Why This Matters
Pre-existing phenotypic screening data in a eukaryotic model system provides a procurement-ready cytotoxicity reference point absent for many close analogs, reducing the need for de novo counter-screening.
- [1] Yeast Phenome Database. Condition 5342950: Screens 2905 (42.78 μM) and 4387 (243.00 μM). Lee AY, Giaever G, 2014. https://www.yeastphenome.org/conditions/7943/ View Source
